Cas no 172261-05-1 (2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide)

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide Chemical and Physical Properties
Names and Identifiers
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- 2-(1,3-dioxoisoindolin-2-yl)thioacetamide
- 2-(1,3-dioxoisoindol-2-yl)ethanethioamide
- 2-(1,3-dioxo-2-isoindolinyl)thioacetamide
- 2-(1,3-diketoisoindolin-2-yl)thioacetamide
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
- 2-(1,3-Dioxoisoindolin-2-yl)ethanethioamide
- 2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo-
- phthalimidothioacetamide
- AT29529
- SB64820
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanethioamide
- 2-(1,3-Dioxo-1,3-dihydro-2H-iso
-
- MDL: MFCD09934751
- Inchi: 1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15)
- InChI Key: LYDPYVLIZGQINV-UHFFFAOYSA-N
- SMILES: S=C(CN1C(C2C=CC=CC=2C1=O)=O)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 305
- XLogP3: 0.9
- Topological Polar Surface Area: 95.5
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 398.2±44.0 °C at 760 mmHg
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB413731-1 g |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide |
172261-05-1 | 1g |
€322.50 | 2023-06-16 | ||
OTAVAchemicals | 1794896-250MG |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanethioamide |
172261-05-1 | 97% | 250MG |
$173 | 2023-06-25 | |
TRC | D496283-100mg |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide |
172261-05-1 | 100mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-37019-5.0g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanethioamide |
172261-05-1 | 95.0% | 5.0g |
$658.0 | 2025-02-20 | |
1PlusChem | 1P00I01A-100mg |
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo- |
172261-05-1 | 95% | 100mg |
$118.00 | 2024-06-19 | |
1PlusChem | 1P00I01A-250mg |
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo- |
172261-05-1 | 95% | 250mg |
$143.00 | 2024-06-19 | |
1PlusChem | 1P00I01A-500mg |
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo- |
172261-05-1 | 95% | 500mg |
$191.00 | 2024-06-19 | |
abcr | AB413731-500mg |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide; . |
172261-05-1 | 500mg |
€269.00 | 2025-02-19 | ||
Aaron | AR00I09M-1g |
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo- |
172261-05-1 | 95% | 1g |
$131.00 | 2025-02-10 | |
1PlusChem | 1P00I01A-2.5g |
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo- |
172261-05-1 | 95% | 2.5g |
$475.00 | 2024-06-19 |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
Introduction to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide (CAS No. 172261-05-1)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, identified by the Chemical Abstracts Service Number (CAS No.) 172261-05-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoindole derivatives class, characterized by a fused heterocyclic system containing oxygen and sulfur atoms. The presence of a dioxo group (C=O-C=O) and an ethanethioamide moiety (S-N-H-C=O) imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The structure of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide exhibits a rigid bicyclic framework, which is conducive to selective interactions with biological targets. The isoindole core is a privileged scaffold in medicinal chemistry due to its ability to mimic natural products and bind effectively to enzymes and receptors. The dioxo group enhances electrophilicity, while the ethanethioamide moiety introduces nucleophilic centers, facilitating diverse chemical modifications. These features make the compound an attractive intermediate for synthesizing novel bioactive molecules.
Recent advancements in computational chemistry have enabled the virtual screening of vast chemical libraries, including compounds like CAS No. 172261-05-1, to identify potential hits for therapeutic intervention. Studies have demonstrated that isoindole derivatives exhibit broad-spectrum biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthetic pathways for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide have been optimized to improve yield and purity, ensuring scalability for industrial applications.
In the realm of drug discovery, this compound has been investigated for its interaction with key biological pathways. The dioxo group serves as a hydrogen bond acceptor, enhancing binding affinity to target proteins. Meanwhile, the ethanethioamide moiety can engage in hydrophobic interactions or participate in covalent modifications, depending on the context of the assay. Such structural versatility allows chemists to fine-tune properties for specific applications.
One of the most compelling aspects of CAS No. 172261-05-1 is its potential in modulating enzyme activity. Isoindole derivatives have been reported to inhibit enzymes involved in metabolic disorders and cancer progression. For instance, preliminary studies suggest that this compound may interfere with kinases or proteases by occupying critical binding pockets within these enzymes. Such interactions could lead to therapeutic benefits if further validated through experimental assays.
The pharmacokinetic profile of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide is another area of active research. Factors such as solubility, stability, and metabolic degradation play crucial roles in determining its bioavailability and efficacy. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to characterize its physicochemical properties. These studies are essential for designing effective formulations and predicting clinical outcomes.
Moreover, the synthetic accessibility of this compound has been improved through catalytic methods that minimize waste and enhance efficiency. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex heterocycles like isoindoles under mild conditions. Such green chemistry approaches align with global efforts to promote sustainable pharmaceutical manufacturing.
Recent publications highlight the role of CAS No. 172261-05-1 in addressing unmet medical needs. Researchers have leveraged its structural features to develop analogs with enhanced potency or selectivity against disease-causing targets. For example, modifications at the ethanethioamide position can alter pharmacodynamics without compromising overall bioactivity. This underscores the importance of structure-based drug design in modern medicine.
The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide. Machine learning models predict biological activity based on molecular fingerprints extracted from large databases. These predictions guide experimental validation efforts, reducing time-to-market for new therapeutics.
In conclusion, CAS No. 172261-05-1 represents a fascinating example of how structural complexity can translate into therapeutic potential. Its unique combination of functional groups makes it a versatile building block for medicinal chemistry applications. As research progresses, synthetic methodologies will continue to evolve, enabling access to increasingly diverse derivatives with tailored properties.
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